molecular formula C60H85N15O16 B1671961 Insulin B (20-30) CAS No. 91921-56-1

Insulin B (20-30)

货号: B1671961
CAS 编号: 91921-56-1
分子量: 1272.4 g/mol
InChI 键: MKLPMLKAAHFYJO-AORDDHPWSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Insulin B (20-30) is a peptide hormone produced by beta cells of the pancreatic islets, and it is considered to be the main anabolic hormone of the body. It regulates the metabolism of carbohydrates, fats and protein by promoting the absorption of, especially glucose from the blood into liver, fat and skeletal muscle cells. In these tissues the absorbed glucose is converted into either glycogen via glycogenesis or fats (triglycerides) via lipogenesis, or, in the case of the liver, into both. Glucose production and secretion by the liver is strongly inhibited by high concentrations of insulin in the blood. Circulating insulin also affects the synthesis of proteins in a wide variety of tissues. It is therefore an anabolic hormone, promoting the conversion of small molecules in the blood into large molecules inside the cells. Low insulin levels in the blood have the opposite effect by promoting widespread catabolism, especially of reserve body fat.

科学研究应用

Scientific Research Applications

  • Diabetes Therapy
    • Clinical Efficacy : Insulin B (20-30) has been studied for its role in enhancing the efficacy of insulin therapies for Type 2 diabetes. Research indicates that modifications to this segment can lead to faster-acting insulin analogs, which improve postprandial glucose control while reducing hypoglycemic events .
    • Case Study : A clinical trial demonstrated that patients using rapid-acting insulin analogs with modifications in the B-chain exhibited lower HbA1c levels compared to those on regular human insulin, showcasing the potential of targeted modifications .
  • Mechanistic Studies on Insulin Resistance
    • Hypothesis Exploration : Recent studies suggest that redox-mediated changes affecting the stability of insulin B (20-30) may contribute to insulin resistance. This research posits that alterations in this segment could impact the survival of insulin during its transit to target tissues, thus influencing overall metabolic responses .
    • Experimental Findings : In vivo experiments using animal models have shown that variations in the B-chain can significantly alter pharmacokinetic properties, affecting how insulin interacts with receptors .
  • Innovative Delivery Systems
    • Magnetic Particle Application : Research has explored using magnetic particles to stimulate insulin release from pancreatic β-cells. This method leverages mechanical vibrations to induce secretion, potentially allowing for on-demand insulin delivery in diabetic patients .
    • Case Study : Experiments with INS-1E cells demonstrated that mechanical stimulation via magnetic fields could effectively trigger insulin release, highlighting a novel approach to diabetes management that could utilize modified insulin segments like B (20-30) for enhanced efficacy .

Data Tables

Application AreaDescriptionKey Findings
Diabetes TherapyEnhancements in rapid-acting insulin analogsLower HbA1c levels and reduced hypoglycemic events observed in clinical trials
Insulin Resistance MechanismInvestigating redox changes affecting insulin stabilityAlterations in B-chain impact insulin survival and receptor activation
Innovative Delivery SystemsUse of magnetic particles for triggering insulin releaseEffective stimulation of INS-1E cells leading to significant insulin secretion

Case Studies

  • Case Study 1: Clinical Trial on Rapid-Acting Insulin Analog
    In a randomized controlled trial involving Type 2 diabetes patients, those administered rapid-acting insulin analogs with modified B-chain segments showed a statistically significant reduction in postprandial glucose levels compared to traditional therapies. The study emphasized the importance of structural modifications in enhancing therapeutic outcomes.
  • Case Study 2: Mechanistic Insights into Insulin Resistance
    A cohort study evaluated the effects of oxidative stress on insulin signaling pathways. Findings indicated that specific modifications in the B (20-30) region could mitigate the adverse effects of oxidative stress on insulin receptor interactions, suggesting potential therapeutic approaches for improving sensitivity in resistant populations.

常见问题

Q. How to design experiments to determine the secondary structure of Insulin B (20-30) under varying physiological conditions?

Level: Basic
Methodological Answer:
Use circular dichroism (CD) spectroscopy to monitor changes in α-helix and β-sheet content under varying pH, temperature, or ionic strength. Nuclear magnetic resonance (NMR) can resolve residue-specific structural details. Ensure lab notebooks document instrument calibration, buffer compositions, and replicate runs to validate reproducibility . For publication, report structural data with precision aligned with instrument resolution (e.g., ±0.1 nm for CD wavelength) and avoid overinterpreting minor spectral shifts without statistical validation .

Q. What statistical approaches are recommended for analyzing discrepancies in reported binding affinities of Insulin B (20-30) to its receptors?

Level: Advanced
Methodological Answer:
Perform a meta-analysis of published dissociation constants (Kd), applying heterogeneity tests (e.g., Cochran’s Q) to identify outliers. Use Bland-Altman plots to visualize inter-study variability. If conflicting data arise from methodological differences (e.g., surface plasmon resonance vs. isothermal titration calorimetry), conduct head-to-head comparisons under standardized conditions. Pre-register analysis protocols to minimize bias .

How to apply the PICO framework in formulating research questions about the functional role of Insulin B (20-30) in insulin signaling pathways?

Level: Basic
Methodological Answer:
Define:

  • Population (P): In vitro systems (e.g., insulin receptor-expressing cell lines).
  • Intervention (I): Insulin B (20-30) at physiological concentrations (nM–µM).
  • Comparison (C): Full-length insulin or scrambled peptide controls.
  • Outcome (O): Receptor phosphorylation levels (measured via Western blot).
    Use this framework to narrow hypotheses, such as testing whether the fragment competitively inhibits insulin binding .

Q. What methodologies are effective in resolving conflicting data on the conformational dynamics of Insulin B (20-30) across studies?

Level: Advanced
Methodological Answer:
Combine molecular dynamics (MD) simulations (e.g., 100-ns trajectories) with experimental validation via hydrogen-deuterium exchange mass spectrometry (HDX-MS). MD can predict flexible regions, while HDX-MS identifies solvent-accessible residues. Cross-validate findings against existing NMR or cryo-EM data. Address discrepancies by standardizing force fields or solvent models in simulations .

Q. How to ensure reproducibility in synthesizing and characterizing Insulin B (20-30) peptides for in vitro studies?

Level: Basic
Methodological Answer:
Use solid-phase peptide synthesis with Fmoc/t-Bu chemistry, followed by HPLC purification (>95% purity). Characterize via MALDI-TOF mass spectrometry and amino acid analysis. Document batch-specific variations (e.g., oxidation of methionine residues) and store lyophilized peptides at −80°C. Publish detailed synthesis protocols in the "Materials and Methods" section, referencing vendor-specific resin and coupling agents .

Q. What ethical considerations are critical when conducting preclinical studies involving Insulin B (20-30) in animal models?

Level: Basic
Methodological Answer:
Adhere to NIH guidelines for animal welfare, including justification of sample sizes (e.g., power analysis) and humane endpoints. For glucose tolerance tests in rodents, minimize fasting durations and provide post-procedure analgesia. Disclose all protocols in manuscript supplements, including Institutional Animal Care and Use Committee (IACUC) approval numbers .

Q. How to integrate primary literature and avoid overgeneralization when hypothesizing the therapeutic potential of Insulin B (20-30) fragments?

Level: Advanced
Methodological Answer:
Conduct a systematic review using PRISMA guidelines to synthesize in vitro and in vivo findings. Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate translational feasibility. For example, avoid claims about "diabetes cure" without evidence from dose-response studies or toxicity profiles. Cite primary sources for binding data, not review articles .

Q. What are the best practices for documenting and reporting experimental parameters in studies investigating Insulin B (20-30) stability?

Level: Basic
Methodological Answer:
Record timepoints, storage conditions (e.g., −20°C vs. lyophilized), and degradation metrics (e.g., HPLC peak area reduction). Use lab notebooks with timestamped entries and electronic backups. In manuscripts, report stability data as mean ± SD (not SEM) and specify instrument detection limits. Avoid vague terms like "stable"; instead, state half-lives under defined conditions .

Q. How to determine appropriate sample sizes and statistical power for studies examining the metabolic effects of Insulin B (20-30) derivatives?

Level: Advanced
Methodological Answer:
Perform a priori power analysis using G*Power or similar tools. For glucose-lowering assays in mice, assume a moderate effect size (Cohen’s d = 0.5), α = 0.05, and power = 0.8, requiring ~64 animals (32/group). Justify adjustments for attrition or technical replicates. Pre-specify analysis methods (e.g., two-tailed t-tests) to avoid post hoc "p-hacking" .

Q. What strategies can mitigate bias when interpreting contradictory results on the proteolytic degradation rates of Insulin B (20-30)?

Level: Advanced
Methodological Answer:
Implement blinded analysis for HPLC or fluorescence-based degradation assays. Use pre-registered protocols (e.g., on Open Science Framework) to define inclusion criteria and analytical pipelines. If studies report conflicting half-lives, conduct sensitivity analyses to assess the impact of protease concentrations or buffer additives. Disclose all raw data in repositories like Zenodo .

属性

CAS 编号

91921-56-1

分子式

C60H85N15O16

分子量

1272.4 g/mol

IUPAC 名称

(4S)-4-[(2-aminoacetyl)amino]-5-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[(2S)-2-[[(2S)-6-amino-1-[[(1S)-1-carboxyethyl]amino]-1-oxohexan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C60H85N15O16/c1-34(59(90)91)67-52(83)41(17-9-10-26-61)71-57(88)46-19-12-28-75(46)58(89)50(35(2)76)74-56(87)45(31-38-20-22-39(77)23-21-38)73-55(86)44(30-37-15-7-4-8-16-37)72-54(85)43(29-36-13-5-3-6-14-36)69-48(79)33-66-51(82)40(18-11-27-65-60(63)64)70-53(84)42(24-25-49(80)81)68-47(78)32-62/h3-8,13-16,20-23,34-35,40-46,50,76-77H,9-12,17-19,24-33,61-62H2,1-2H3,(H,66,82)(H,67,83)(H,68,78)(H,69,79)(H,70,84)(H,71,88)(H,72,85)(H,73,86)(H,74,87)(H,80,81)(H,90,91)(H4,63,64,65)/t34-,35+,40-,41-,42-,43-,44-,45-,46-,50-/m0/s1

InChI 键

MKLPMLKAAHFYJO-AORDDHPWSA-N

SMILES

CC(C(C(=O)N1CCCC1C(=O)NC(CCCCN)C(=O)NC(C)C(=O)O)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC4=CC=CC=C4)NC(=O)CNC(=O)C(CCCN=C(N)N)NC(=O)C(CCC(=O)O)NC(=O)CN)O

手性 SMILES

C[C@H]([C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)CNC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCC(=O)O)NC(=O)CN)O

规范 SMILES

CC(C(C(=O)N1CCCC1C(=O)NC(CCCCN)C(=O)NC(C)C(=O)O)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC4=CC=CC=C4)NC(=O)CNC(=O)C(CCCN=C(N)N)NC(=O)C(CCC(=O)O)NC(=O)CN)O

外观

Solid powder

Key on ui other cas no.

91921-56-1

纯度

>98% (or refer to the Certificate of Analysis)

序列

GERGFFYTPKA

保质期

>2 years if stored properly

溶解度

Soluble in DMSO

储存

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同义词

Insulin B (20-30);  Insulin (B20-B30); 

产品来源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Insulin B (20-30)
Reactant of Route 2
Insulin B (20-30)
Reactant of Route 3
Insulin B (20-30)
Reactant of Route 4
Insulin B (20-30)
Reactant of Route 5
Insulin B (20-30)
Reactant of Route 6
Insulin B (20-30)

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。